molecular formula C9H11ClN4 B1378781 1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride CAS No. 1803586-74-4

1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride

Cat. No.: B1378781
CAS No.: 1803586-74-4
M. Wt: 210.66 g/mol
InChI Key: UMCXRTLSNDOUAI-UHFFFAOYSA-N
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Description

1-Benzyl-1H-1,2,3-triazol-4-amine hydrochloride (CAS 1803586-74-4) is a high-purity chemical building block with the molecular formula C 9 H 11 ClN 4 and a molecular weight of 210.66 g/mol . This benzyl-protected triazole amine derivative serves as a versatile synthon and key precursor in medicinal chemistry and chemical biology. Its structure, featuring a reactive amine group on the triazole core, makes it a valuable intermediate for the synthesis of more complex molecules, including ligands for catalyst systems and potential pharmacologically active compounds . Researchers utilize this and related triazole-based structures in the development of novel molecular entities, leveraging the triazole's role as a stable bioisostere for amide bonds . The compound is supplied with the MDL number MFCD27920035 . This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting. For specific storage and handling conditions, please refer to the safety data sheet. The product may require cold-chain transportation to ensure stability .

Properties

IUPAC Name

1-benzyltriazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.ClH/c10-9-7-13(12-11-9)6-8-4-2-1-3-5-8;/h1-5,7H,6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCXRTLSNDOUAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Method

Overview:
The most common and efficient method for synthesizing 1-benzyl-1H-1,2,3-triazole derivatives, including 1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride, is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a classic "click chemistry" reaction. This method is favored due to its high regioselectivity, mild reaction conditions, and broad substrate scope.

Synthetic Route:

  • Step 1: Preparation of benzyl azide by treating benzyl bromide or benzyl chloride with sodium azide under controlled temperature (typically 50–55°C).
  • Step 2: Reaction of benzyl azide with a terminal alkyne (such as propargylamine or its derivatives) in the presence of a copper(I) catalyst to form the 1-benzyl-1,2,3-triazole core.
  • Step 3: Introduction of the amine group at the 4-position of the triazole ring, either by using an alkyne bearing an amino substituent (e.g., propargylamine) or by subsequent amination reactions.
  • Step 4: Conversion of the free amine into its hydrochloride salt by treatment with hydrochloric acid.

Reaction Conditions:

  • Copper(I) catalysts such as CuSO4 with sodium ascorbate or CuI are commonly used.
  • Reactions typically proceed at room temperature or slightly elevated temperatures (25–60°C).
  • Solvents like water, t-butanol, or mixtures thereof are preferred for their environmental and safety profiles.

Advantages:

  • High yields and purity.
  • Regioselective formation of 1,4-disubstituted triazoles.
  • Amenable to large-scale synthesis and library generation for structure-activity relationship (SAR) studies.

Research Findings:
A study demonstrated the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides via CuAAC, highlighting the ease of accessing the triazole scaffold and its biological relevance (anticancer activity).

Large-Scale Production via Vinyl Acetate Route

Overview:
An alternative industrial-scale process involves the reaction of benzyl azide with vinyl acetate to produce 1-benzyl-1H-1,2,3-triazole, which can be further converted to the amine hydrochloride salt.

Process Description:

  • Step 1: Benzyl chloride is converted to benzyl azide by reaction with sodium azide in the presence of benzyl triethyl ammonium chloride and triethylamine hydrochloride as phase transfer catalysts at 50–55°C.
  • Step 2: The crude benzyl azide is reacted with vinyl acetate at elevated temperatures (110–130°C, preferably 120°C) for 9–16 hours to yield 1-benzyl-1H-1,2,3-triazole.
  • Step 3: The product is purified by distillation using solvents like ethyl acetate and hexane to obtain high purity material.
  • Step 4: Subsequent debenzylation with palladium on carbon (Pd-C) catalyst yields the free triazole, which can be aminated and converted to the hydrochloride salt as needed.

Reaction Parameters:

Step Temperature (°C) Time (hours) Notes
Benzyl azide formation 50–55 5–8 Exothermic, controlled addition
Vinyl acetate reaction 110–130 (120 opt.) 9–16 (14 opt.) Closed vessel, pressure build-up
Purification Distillation Ethyl acetate/hexane solvents

Advantages:

  • Suitable for large-scale production.
  • Uses relatively inexpensive and easy-to-handle vinyl acetate.
  • High purity and yield after distillation.

Research Findings:
Patent literature describes this method in detail, emphasizing the control of benzyl chloride residuals (<0.5% by GC) and the efficient purification steps to ensure product quality.

Amination and Hydrochloride Salt Formation

Amination:

  • The 4-amino substituent on the triazole ring is introduced either by starting with an alkyne bearing an amino group (e.g., propargylamine in CuAAC) or by post-cycloaddition functionalization.
  • Amination reactions are typically conducted under mild conditions to avoid decomposition of the triazole ring.

Hydrochloride Salt Formation:

  • The free amine is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ethereal solvents) to form the hydrochloride salt, which enhances the compound’s stability, solubility, and handling properties.

Notes:

  • The hydrochloride salt is often the preferred form for biological assays and pharmaceutical applications.
  • The salt formation step is straightforward and quantitative.

Summary Table of Preparation Methods

Method Key Reagents Conditions Scale Advantages References
CuAAC "Click" Chemistry Benzyl azide, terminal alkyne, Cu(I) catalyst Room temp to 60°C, aqueous/organic solvents Lab to pilot scale High regioselectivity, mild conditions, versatile
Vinyl Acetate Industrial Route Benzyl azide, vinyl acetate 110–130°C, 9–16 h, closed reactor Industrial scale Cost-effective, scalable, high purity
Amination and Salt Formation Aminoalkyne or post-functionalization, HCl Mild conditions, acid treatment All scales Stable, soluble hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The triazole ring and benzyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the triazole compound.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to various enzymes and proteins. This binding can inhibit enzyme activity or alter protein function, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs of 1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride include:

Compound Name Substituents/Modifications CAS Number Key Properties/Applications
This compound Benzyl (1-position), amine (4-position) N/A (PY007) Pharmaceutical intermediate; click chemistry ligand
1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride 4-Fluorophenyl (1-position), methyl (5-position) N/A Enhanced electronic effects for target binding
1-Benzyl-1H-1,2,3-triazol-5-amine Amine at 5-position (positional isomer) 25784-58-1 Potential variability in biological activity
[1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-ylmethyl]-methyl-phenyl-amine 4-Chlorobenzyl, methyl-phenyl-amine chain N/A Increased lipophilicity; agrochemical applications
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) Three triazole arms as a ligand 678937 Stabilizes Cu(I) in click chemistry

Key Observations :

  • Substituent Effects : Fluorine or chlorine substitutions on the benzyl ring (e.g., 4-fluorophenyl or 4-chlorobenzyl) modulate electronic properties (e.g., electron-withdrawing effects) and lipophilicity, influencing pharmacokinetics and target affinity .
  • Complex Ligands: TBTA, a tris-triazole ligand, demonstrates the utility of benzyl-triazole motifs in stabilizing Cu(I) during click reactions, though it is structurally distinct from the monomeric target compound .
Physicochemical Properties
  • Solubility : The hydrochloride salt form of the target compound improves water solubility compared to free bases (e.g., 1-benzyl-1H-1,2,3-triazol-5-amine) .
  • Stability : Benzyl groups generally enhance thermal stability, while electron-withdrawing substituents (e.g., fluorine) may reduce oxidative degradation .

Biological Activity

1-Benzyl-1H-1,2,3-triazol-4-amine hydrochloride is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and applications in scientific research.

This compound is synthesized primarily through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry. The compound features a triazole ring that plays a crucial role in its biological activity by stabilizing copper(I) ions, which enhances catalytic efficiency in various biochemical reactions .

Target Interaction

The primary target of this compound is Copper (I) ions . The interaction stabilizes these ions against disproportionation and oxidation, facilitating their role as catalysts in azide-acetylene cycloaddition reactions.

Biochemical Pathways

This compound influences several biochemical pathways:

  • Azide-Acetylene Cycloaddition : Enhances catalytic activity through copper(I) stabilization.
  • Cell Signaling : Modulates enzyme activity affecting phosphorylation states and gene expression.

Antiproliferative Effects

Research indicates that derivatives of 1-benzyl-1H-1,2,3-triazol-4-amine exhibit significant antiproliferative activity against various cancer cell lines. For example:

  • Compound 13e showed an IC50 of 46 nM against MCF-7 breast cancer cells .
  • Another derivative demonstrated an IC50 of 0.99 μM against BT-474 cells, indicating strong cytotoxicity .

Mechanisms of Anticancer Activity

The anticancer properties are attributed to:

  • Inhibition of Tubulin Polymerization : Several studies have shown that triazole derivatives inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .

Case Studies and Research Findings

StudyCompoundCell LineIC50 ValueMechanism
13eMCF-746 nMAntiproliferative
10ecBT-4740.99 μMTubulin inhibition
VariousHeLaNot specifiedApoptosis induction

Applications in Research

This compound has several applications:

  • Medicinal Chemistry : Investigated for its potential as an anticancer agent and enzyme inhibitor.
  • Biochemistry : Used as a ligand in coordination chemistry and to study protein-ligand interactions.

Q & A

Q. What are the optimal synthetic routes for preparing 1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride with high purity?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. A standard protocol involves reacting benzyl azide with propargylamine under Cu(I) catalysis (e.g., CuSO₄/Na ascorbate) in a 1:1 molar ratio, followed by HCl treatment to isolate the hydrochloride salt . Purity (>95%) is achieved via recrystallization in ethanol-water mixtures, monitored by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Contamination by unreacted azides or copper residues can be minimized using SPE cartridges .

Q. How can the structure of this compound be validated?

  • X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) confirms the triazole ring geometry and benzyl substitution pattern .
  • NMR : ¹H NMR (DMSO-d₆) shows characteristic signals: δ 8.10 (s, 1H, triazole H), δ 7.35–7.25 (m, 5H, benzyl), δ 5.60 (s, 2H, NH₂). ¹³C NMR confirms the triazole C-4 amine at δ 145.2 ppm .
  • Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 219.1 for C₉H₁₀ClN₄) and HRMS validate the molecular formula .

Q. What are the primary applications of this compound in chemical biology?

It serves as a precursor for polytriazolylamine ligands (e.g., TBTA), which stabilize Cu(I) in CuAAC reactions, enabling bioconjugation of proteins, nucleic acids, or small molecules. The amine group facilitates covalent linkage to carboxylates or activated esters (e.g., NHS esters) .

Advanced Research Questions

Q. How does this compound enhance catalytic efficiency in CuAAC reactions?

When functionalized into tris-triazolylamine ligands (e.g., TBTA), it chelates Cu(I), preventing oxidation to Cu(II) and disproportionation. This increases reaction rates by 10–100× in azide-alkyne cycloadditions. Kinetic studies (UV-Vis monitoring at 290 nm for triazole formation) show a turnover frequency (TOF) of >500 h⁻¹ under ambient conditions .

Q. What strategies resolve contradictions in reported biological activities of triazole derivatives?

  • Structure-activity relationship (SAR) : Compare IC₅₀ values of analogs (e.g., substituting benzyl with pyridyl groups) in anti-leishmanial assays .
  • Crystallographic analysis : Use SHELX-refined structures to correlate triazole planarity with target binding (e.g., Leishmania major NMT enzyme) .
  • Metabolic stability assays : LC-MS/MS profiling in liver microsomes identifies oxidation-prone sites (e.g., benzyl C-H bonds) .

Q. How is this compound employed in protein labeling and in-gel fluorescence assays?

  • Protocol : Incubate target proteins (e.g., p38 MAPK) with 5 μM CuSO₄, 10 mM sodium ascorbate, and 1-benzyltriazole-amine derivatives in HEPES buffer (pH 7.5). Add Alexa Fluor 594 azide for "click" tagging. TBTA (1.5 mM) enhances Cu(I) retention, reducing background fluorescence. Analyze via SDS-PAGE with Typhoon FLA 9500 imaging .

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